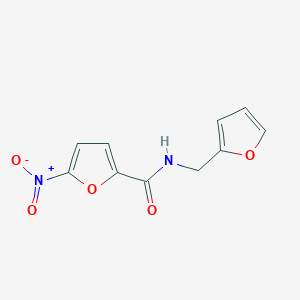

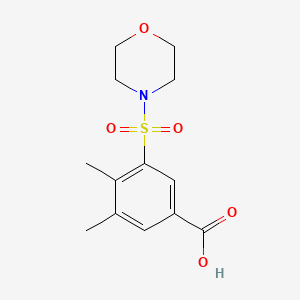

N-(2-furylmethyl)-5-nitro-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives, including N-(2-furylmethyl)-5-nitro-2-furamide, involves complex reactions. For instance, studies by Hirao et al. (1972) and Saikachi & Suzuki (1958) describe the preparation of various furan compounds through condensation and reaction with different chemical agents, providing a foundation for understanding the synthesis pathways of such compounds (Hirao & Kato, 1972); (Saikachi & Suzuki, 1958).

Molecular Structure Analysis

The molecular structure of furan derivatives, including N-(2-furylmethyl)-5-nitro-2-furamide, has been elucidated using various analytical techniques. Research by Hirao et al. (1971) highlights the importance of IR and NMR spectroscopy in determining the structural aspects of these compounds, offering insights into their molecular configuration (Hirao, Kato, Hayakawa, & Tateishi, 1971).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2-furylmethyl)-5-nitro-2-furamide involve various interactions and transformations. For example, Roveri et al. (1982) synthesized new furan derivatives, including furamides, and tested their antimicrobial activity, revealing the compound's reactive nature and potential applications (Roveri, Cavrini, Gatti, Bianucci, & Legnani, 1982).

Physical Properties Analysis

The physical properties of furan derivatives are crucial for their handling and application in various fields. These properties, such as solubility and stability, are influenced by the molecular structure and substituents on the furan ring, as demonstrated in the synthesis and analysis of 3-(5-nitro-2-furyl) acrylamides by Saikachi & Suzuki (1958), who noted variations in solubility and antibacterial activity among different derivatives (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-5-nitro-2-furamide, such as reactivity with various chemical agents and its behavior under different conditions, are key to its applications and effects. The work by Clarke et al. (1984) on the cis-trans isomerization of (5-nitro-2-furyl)acrylamide initiated by biological reducing agents exemplifies the chemical versatility and sensitivity of furan derivatives to environmental conditions (Clarke, Wardman, & Wilson, 1984).

Wissenschaftliche Forschungsanwendungen

Biochemical Interactions and Mechanisms

Nitrofuran derivatives like N-(2-furylmethyl)-5-nitro-2-furamide undergo biochemical transformations under specific conditions. For instance, the reduction of nitrofurans by enzymes such as xanthine oxidase and microsomes results in amine derivatives or equivalent compounds. This process highlights the potential biochemical pathways and interactions involving nitrofuran compounds in biological systems (Tatsumi, Kitamura, & Yoshimura, 1976).

Antimicrobial Activities

Research has shown that nitrofuran derivatives exhibit significant antimicrobial properties. For example, some new 5-nitrofuran derivatives synthesized from 5-nitro-2-furoyl azide demonstrated appreciable activity against pathogens like S. pyogenes and S. aureus. This finding underscores the potential of nitrofuran compounds in the development of new antimicrobial agents (Roveri, Cavrini, Gatti, Bianucci, & Legnani, 1982).

Chemical Synthesis and Reactions

Studies have explored the chemical reactions and syntheses involving nitrofuran compounds. For instance, the nitroaldol reaction followed by acidic treatment leads to the formation of 2,5-disubstituted furans, which have been applied in the total synthesis of pharmaceutical targets. This research demonstrates the versatility of nitrofuran compounds in chemical syntheses and their potential applications in pharmaceutical chemistry (Palmieri, Gabrielli, & Ballini, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h1-5H,6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMGSSRLZJYOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963331 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide | |

CAS RN |

4506-06-3 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)